molecular formula C18H34O2 B3149661 5Z-Octadecenoic acid CAS No. 676-29-9

5Z-Octadecenoic acid

Cat. No. B3149661
CAS RN: 676-29-9
M. Wt: 282.5 g/mol
InChI Key: AQWHMKSIVLSRNY-YPKPFQOOSA-N
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Description

5Z-Octadecenoic acid, also known as (Z)-5-Octadecenoic acid, Δ5,6-Octadecenoic acid, Δ5-cis-Octadecenoic acid, (5Z)-5-Octadecenoic acid, 5-Octadecenoic acid, (Z)-, cis-5-Octadecenoic acid, is a long-chain fatty acid . It is a natural product found in Carlina corymbosa and Carlina acaulis .


Synthesis Analysis

The first total synthesis for the sponge derived (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, an analog of taxoleic acid, was accomplished in seven steps and in a 10% overall yield . A stereoselective method was developed for the synthesis of synthetic analogues of natural 5Z,9Z-dienoic acids by esterification of aliphatic and aromatic alcohols and carboxylic acids . Selective methylation of the hydroxyl group of (5Z,9Z)- (±)-2-hydroxy-5,9-octadecadienoic acid was achieved with sodium hydride/methyl iodide when tetrahydrofuran was used as solvent .


Molecular Structure Analysis

The molecular formula of 5Z-Octadecenoic acid is C18H34O2 . The molecular weight is 282.5 g/mol . The exact mass is 282.255880323 g/mol .


Chemical Reactions Analysis

The study of octadecanoids is hampered by a lack of standardization in the field, a paucity of analytical standards, and a lack of domain expertise . These issues have collectively limited the investigation of the biosynthesis and bioactivity of octadecanoids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5Z-Octadecenoic acid include a topological polar surface area of 37.3 Ų, 15 rotatable bonds, and a complexity of 234 . It has a XLogP3-AA value of 7.3, indicating its lipophilicity .

Scientific Research Applications

Antitumor Activity

A study conducted by Yu et al. (2008) explored the cytotoxic and antitumor activity of an octadecenoic acid extract, primarily containing oleic and linoleic acids, derived from Euphorbia kansui. This extract exhibited significant dose-dependent antiproliferative effects on various human tumor cell strains, such as gastric, hepatocellular carcinoma, and leukemia. The effects were comparable or superior to the common antitumor agent 5-fluorouracil. It also induced apoptosis and cell cycle arrest in tumor cells, suggesting its potential for clinical evaluation as a cancer inhibitor (Farong Yu et al., 2008).

Chemical Transformations

Gardner et al. (1984) investigated the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid, a related compound, which led to the production of various acids including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. These products are also observed as metabolites in biological systems, highlighting the compound's role in biochemical pathways (H. Gardner et al., 1984).

Cytotoxic Compounds from Mushrooms

A study by So et al. (2019) on the bioactivity-guided fractionation of Amanita spissacea, a toxic mushroom, isolated several compounds including variants of octadecenoic acid. These compounds demonstrated potent cytotoxic activity in human lung cancer cell lines and were mediated by apoptosis associated with caspase-3 activation. This implies the potential of these compounds as natural sources for novel anticancer drugs (Hae Min So et al., 2019).

Nuclear Magnetic Resonance Spectra

Gunstone and Ismail (1967) recorded the nuclear magnetic resonance (NMR) spectra of cis octadecenoic acids. Their study provided insights into the structural and spectral features of these acids, contributing to the understanding of their chemical properties and behavior (F. Gunstone & I. A. Ismail, 1967).

Fatty Acid Oxidation Studies

Oliw et al. (2011) explored the oxidation of Z-octadecenoic acids and how they react with various enzymes like cyclooxygenase-1 and lipoxygenase. This study enhances the understanding of the biological processing of these fatty acids in different enzymatic contexts (E. Oliw et al., 2011).

Future Directions

The field of octadecanoids, including 5Z-Octadecenoic acid, is still emerging. There is a need for more research to fully understand the biological activities and potential applications of these compounds .

properties

IUPAC Name

(Z)-octadec-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWHMKSIVLSRNY-YPKPFQOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C\CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314068
Record name cis-5-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5Z-Octadecenoic acid

CAS RN

676-29-9
Record name cis-5-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-5-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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